
1-(3,5-ビス(トリフルオロメチル)フェニル)エタンアミン
概要
説明
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エナンチオマー的に富化された中間体の製造
この化合物は、全細胞生体触媒によるエナンチオマー的に富化された中間体の製造に使用される . 基質と触媒の比率(S/C)は、非対称生産の応用に最適なターゲットである . カンジダ・トロピカリス104を用いて、(S)-1-[3,5-ビス(トリフルオロメチル)フェニル]エタノール((S)-3,5-BTPE)の高収率生産のために、マイクロエアロビック条件下で反応系を含む天然深共融溶媒(NADES)中で、S/Cの顕著な増加が達成された .
医薬品合成
3,5-ビス(トリフルオロメチル)フェニルエタノール(3,5-BTPE)の光学活性異性体は、医薬品合成において汎用性が高いことが示されている . 例えば、®-[3,5-ビス(トリフルオロメチル)フェニル]エタノール(®-3,5-BTPE)は、NK1アンタゴニストの配合に使用される 、そして(S)-3,5-BTPEは、脂質低下剤の重要な中間体である .
鎮痛剤の合成
選択的テトロドトキシン感受性ブロッカーの主要なキラル中間体である®-1-[3,5-ビス(トリフルオロメチル)フェニル]エタンアミンは、R-ω-トランスアミナーゼ(ATA117)とアルコール脱水素酵素(ADH)の共発現系で形成されたバイ酵素カスケードシステムによって効率的に合成された .
エナンチオ選択的アザディールス・アルダー反応における触媒
この化合物は、二環式ラクタムを提供するエナンチオ選択的アザディールス・アルダー反応を触媒するキラルブレンステッド酸の前駆体である .
アミノオレフィン類のヒドロアミノ化
このキラルビナフトール類の希土類金属錯体は、キラルピロリジン類を生成するアミノオレフィン類の分子内ヒドロアミノ化を触媒する .
有機変換の促進
近年、有機変換の促進に広く用いられており、その3,5-ビス(トリフルオロメチル)フェニルモチーフは、H結合触媒に遍在している
Safety and Hazards
将来の方向性
The compound has been used in the development of painkillers . The efficient synthesis of this compound using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This strategy exhibits an attractive potential for enhancing the catalytic efficiency of whole-cell-mediated reduction .
作用機序
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine interacts with enzymes such as R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in biochemical reactions . These interactions are crucial for the efficient synthesis of the compound. The compound is synthesized using self-assembled dual-enzyme clusters (DENCs), which are formed by covalently combining purified SpyCatcher-ATA117 and SpyTag-ADH .
Cellular Effects
The cellular effects of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are primarily observed in its role as a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers
Molecular Mechanism
The molecular mechanism of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine involves its interaction with enzymes ATA117 and ADH . ATA117 acts as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone, leading to the highest efficiency in product performance . To further improve the product yield, ADH is introduced into the reaction system to promote an equilibrium shift .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine synthesized using DENCs showed improved storage stability by 36.2% and pH stability by 11.2% compared with those of free double enzymes . Moreover, DENCs retained more than 78% of the initial activity after being reused in the preparation of the compound for five cycles .
Metabolic Pathways
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is involved in the metabolic pathway of the synthesis of selective tetrodotoxin-sensitive blockers
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381994 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187085-97-8 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative biosynthetic approach has been explored for producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine?
A1: Recent research has focused on using a bienzyme cascade system for the efficient biosynthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. This system employs two enzymes: an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium and enhance product yield []. This method has proven highly efficient, achieving an enantiomeric excess of over 99.9% for the desired (R)-enantiomer [].
Q2: How does the bienzyme cascade system compare to using a single enzyme for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production?
A2: Studies have shown that the bienzyme cascade system significantly improves substrate handling capacity compared to using ATA117 alone. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, incorporating both ATA117 and ADH, exhibited a 1.5-fold increase in substrate handling capacity under specific reaction conditions []. This highlights the advantage of employing a bienzyme approach for enhanced efficiency in (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
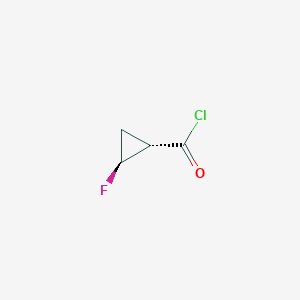
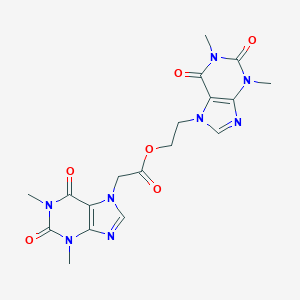
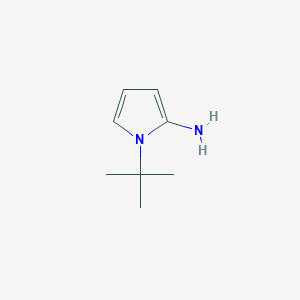
![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)
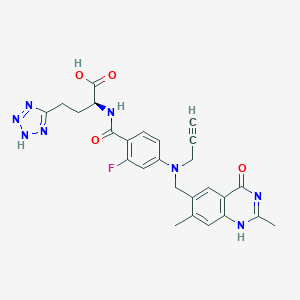
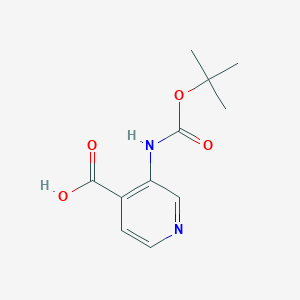
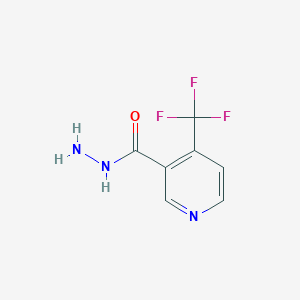
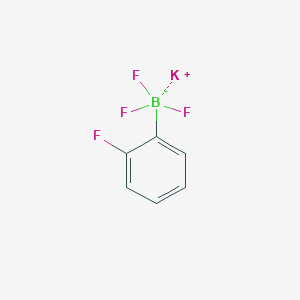

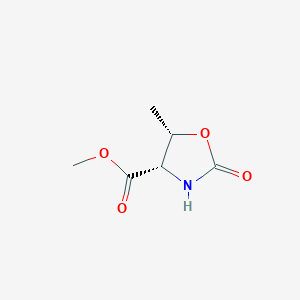
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)
